

An In-depth Technical Guide on the Thermodynamic Properties of Hydrazine Carbonate

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Compound of Interest

Compound Name: *Hydrazine Carbonate*

Cat. No.: *B039067*

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Abstract

This technical guide addresses the thermodynamic properties of **hydrazine carbonate**, a compound of interest in various chemical and pharmaceutical applications. A comprehensive review of publicly available scientific literature reveals a significant lack of experimentally determined or computationally derived thermodynamic data for this specific compound. This guide summarizes the existing information, clarifies the ambiguities surrounding the chemical identity of **hydrazine carbonate**, and provides a framework for its thermodynamic characterization based on established methodologies for analogous energetic materials. By presenting data for structurally related hydrazinium salts and detailing relevant experimental protocols, this document serves as a foundational resource for researchers initiating work with **hydrazine carbonate**.

Introduction: The Challenge of Characterizing Hydrazine Carbonate

Hydrazine carbonate is a salt formed from the reaction of hydrazine (N_2H_4), a powerful reducing agent and propellant, with carbonic acid (H_2CO_3). Its potential applications span from being a precursor in organic synthesis to a component in energetic formulations. However, a

thorough understanding of its thermodynamic properties is crucial for safe handling, process optimization, and predicting its reactivity and stability.

A significant challenge in the study of **hydrazine carbonate** is the ambiguity in its reported chemical structure and the scarcity of reliable thermodynamic data. Several chemical formulas and CAS numbers are attributed to "**hydrazine carbonate**" in commercial and chemical databases, leading to potential confusion. The most precise representation from a chemical database perspective is a salt with the formula $[\text{H}_2\text{NNH}_3]^+[\text{HCO}_3]^-$ or $(\text{H}_2\text{NNH}_3)_2\text{CO}_3$, though it is often supplied as an aqueous solution. This guide will proceed with the understanding that **hydrazine carbonate** is a salt of the hydrazinium cation and the carbonate or bicarbonate anion, while acknowledging the existing ambiguities.

Given the absence of direct thermodynamic data for **hydrazine carbonate**, this guide provides a comparative analysis with other well-characterized hydrazinium salts. This approach allows for an estimation of its energetic properties and provides a rationale for the experimental methodologies required for its full characterization.

Thermodynamic Data of Analogous Hydrazinium Salts

Due to the lack of specific data for **hydrazine carbonate**, the following table summarizes the known thermodynamic properties of other simple hydrazinium salts. This data provides a valuable reference point for estimating the expected thermodynamic behavior of **hydrazine carbonate**. The properties of these salts are influenced by the nature of the anion, and a similar trend would be anticipated for the carbonate salt.

Compound Name	Chemical Formula	Molar Mass (g/mol)	Standard Enthalpy of Formation (ΔH_f°) (kJ/mol)	Standard Molar Entropy (S°) (J/mol·K)	Gibbs Free Energy of Formation (ΔG_f°) (kJ/mol)	Heat of Combustion (ΔH_c°) (MJ/kg)
Hydrazine	N_2H_4	32.05	+50.63 (liquid)	121.52 (liquid)	+149.43 (liquid)	-19.41
Hydrazinium Nitrate	$N_2H_5NO_3$	95.06	Not Available	Not Available	Not Available	~3.83
Unsymmetrical Dimethylhydrazine	$(CH_3)_2NNH_2$	60.10	+48.3	Not Available	Not Available	-

Note: The thermodynamic data for many hydrazinium salts are not readily available in standard compilations. The values presented are collected from various sources and may have different associated uncertainties. The heat of combustion for hydrazinium nitrate is noted as its explosion heat.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a potentially energetic and unstable compound like **hydrazine carbonate** requires specialized experimental techniques. The following protocols are standard methodologies for characterizing such materials.

Synthesis and Sample Preparation

Objective: To synthesize and purify **hydrazine carbonate** for subsequent thermodynamic analysis.

Methodology:

- Reaction Setup: A cooled, stirred glass reactor is charged with a stoichiometric amount of a suitable carbonate source, such as a solution of ammonium carbonate or by bubbling CO₂ through an aqueous solution of hydrazine.
- Reactant Addition: A solution of hydrazine hydrate is added dropwise to the carbonate source under controlled temperature conditions (typically below 10 °C) to manage the exothermic reaction.
- Crystallization: The resulting solution is concentrated under reduced pressure, and the **hydrazine carbonate** is crystallized by cooling.
- Purification: The crystals are filtered, washed with a cold, non-reactive solvent (e.g., ethanol or ether), and dried under vacuum at a low temperature to prevent decomposition.
- Characterization: The purity and identity of the synthesized salt are confirmed using techniques such as elemental analysis, X-ray diffraction (XRD), and Fourier-transform infrared (FTIR) spectroscopy.

Enthalpy of Formation Determination via Bomb Calorimetry

Objective: To measure the standard enthalpy of combustion (ΔH_c°) from which the standard enthalpy of formation (ΔH_f°) can be calculated.

Methodology:

- Sample Preparation: A precisely weighed pellet of the purified **hydrazine carbonate** is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb."^[1]
- Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically 20-30 atm).
- Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded.
- Ignition: The sample is ignited via an electrical fuse.

- Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released during combustion.
- Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and the residual air.[\[2\]](#)
- Calculation of ΔH_f° : The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Heat Capacity and Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of **hydrazine carbonate** as a function of temperature and to identify any phase transitions (e.g., melting, decomposition).

Methodology:

- Sample Encapsulation: A small, precisely weighed sample of **hydrazine carbonate** (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated pan. The choice of pan material is critical to prevent reaction with the sample.[\[3\]](#)
- DSC Measurement: The sample pan and an empty reference pan are placed in the DSC instrument. The instrument heats both pans at a controlled rate (e.g., 5-20 °C/min).
- Heat Flow Monitoring: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.
- Data Analysis:
 - Heat Capacity (C_p): The heat capacity is determined from the displacement of the baseline of the DSC curve.
 - Phase Transitions: Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) appear as peaks on the DSC thermogram.[\[4\]](#) The temperature and

enthalpy of these transitions can be determined by integrating the peak areas.

- Thermal Stability: The onset temperature of decomposition provides an indication of the thermal stability of the compound.

Adiabatic Calorimetry for Runaway Reaction Analysis

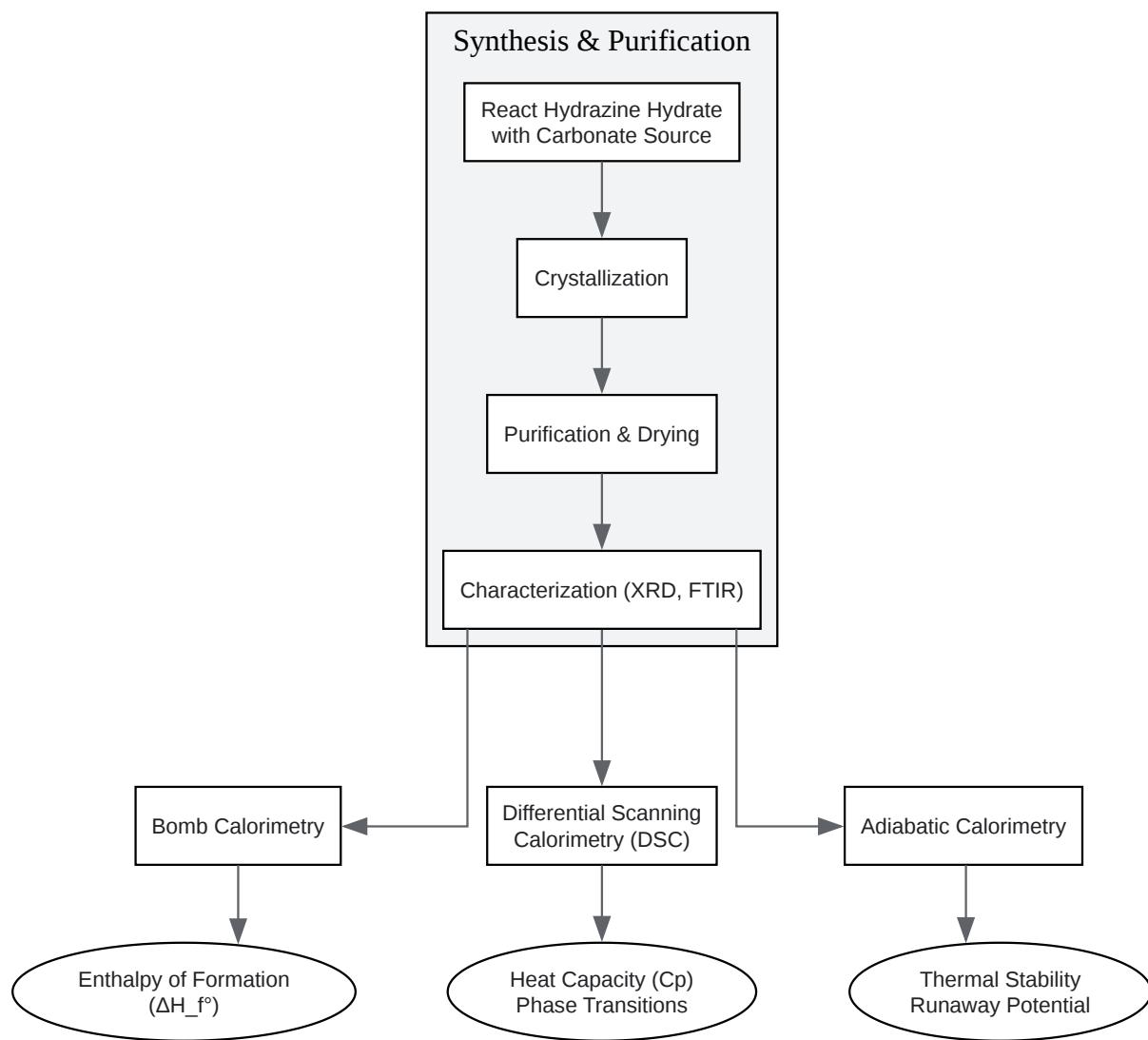
Objective: To assess the thermal stability and potential for runaway reactions under adiabatic conditions, which simulate a worst-case scenario in a large-scale process.[\[5\]](#)[\[6\]](#)

Methodology:

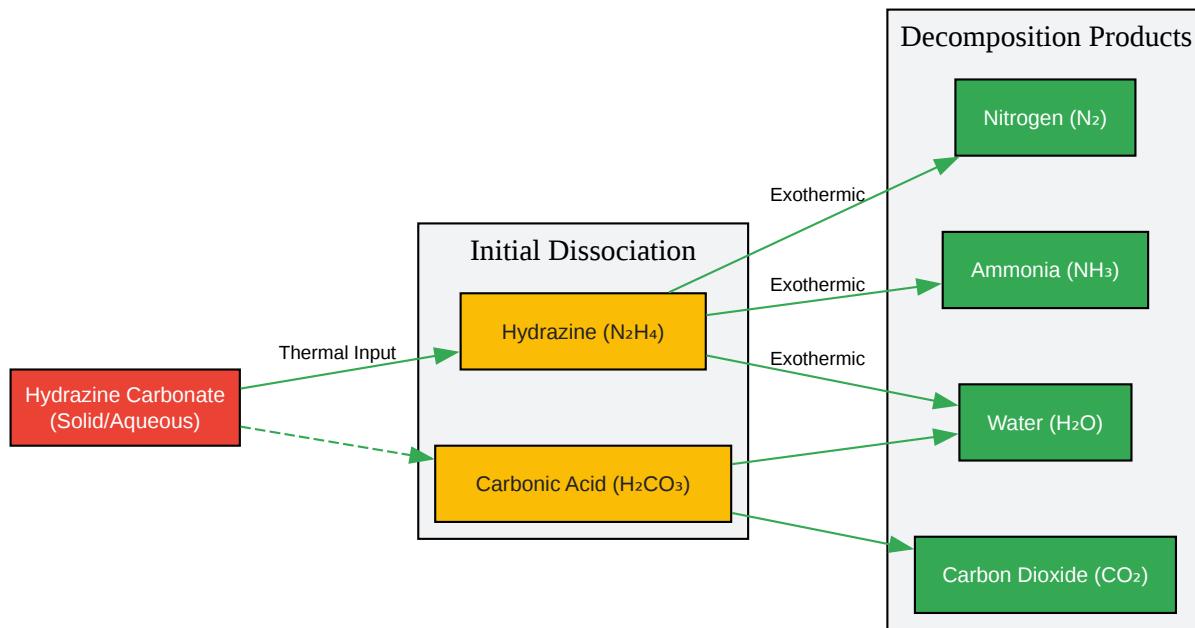
- Sample Containment: A larger sample of **hydrazine carbonate** (several grams) is placed in a robust, well-insulated reaction vessel.
- Adiabatic Environment: The sample vessel is placed within a heated enclosure that is controlled to maintain the same temperature as the sample, thus preventing heat loss to the surroundings.[\[7\]](#)
- Heat-Wait-Search Mode: The instrument heats the sample in small increments, then waits to detect any self-heating. If self-heating is detected, the instrument switches to an adiabatic tracking mode.
- Data Acquisition: The temperature and pressure inside the reaction vessel are continuously monitored as a function of time.
- Data Analysis: The data provides information on the onset temperature of self-accelerating decomposition, the rates of temperature and pressure rise, and the total adiabatic temperature rise. This information is critical for process safety assessments.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships relevant to the thermodynamic characterization of **hydrazine carbonate**.

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Caption: Experimental workflow for the thermodynamic characterization of **hydrazine carbonate**.



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Caption: Conceptual decomposition pathway for **hydrazine carbonate**.

Conclusion and Future Work

This technical guide highlights the current knowledge gap regarding the thermodynamic properties of **hydrazine carbonate**. While direct data is absent from the literature, a clear path forward for its characterization can be established based on well-understood methodologies for analogous energetic salts. The provided data for other hydrazinium salts serves as a useful, albeit preliminary, guide for estimating the properties of **hydrazine carbonate**.

Future research should prioritize the unambiguous synthesis and characterization of **hydrazine carbonate**, followed by a systematic determination of its fundamental thermodynamic properties using the experimental protocols outlined in this guide. Such data is essential for the safe and effective utilization of this compound in any application and will be a valuable addition to the field of energetic materials and chemical thermodynamics. Computational studies

employing high-level quantum chemical methods could also provide valuable theoretical insights into its properties and decomposition mechanisms.

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